Lipstatin Exhibits Sub-Micromolar IC50 Against Pancreatic Lipase, Establishing Baseline Potency for Semi-Synthetic Derivatization
Lipstatin demonstrates potent, irreversible inhibition of porcine pancreatic lipase with an IC50 of 0.14 μM, measured via triolein hydrolysis assay [1]. In contrast, its hydrogenated derivative Orlistat (tetrahydrolipstatin) exhibits an IC50 of 1 nM against human pancreatic lipase (PNLIP), a value approximately 140-fold more potent in molar terms [2]. This potency differential is not a marker of inferiority but defines Lipstatin's role as the optimal fermentative precursor: its moderate potency relative to Orlistat is functionally irrelevant for its primary industrial application as a synthetic intermediate.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.14 μM |
| Comparator Or Baseline | Orlistat (tetrahydrolipstatin) IC50 = 1 nM (0.001 μM) |
| Quantified Difference | Orlistat is ~140-fold more potent (1 nM vs. 140 nM) |
| Conditions | Porcine pancreatic lipase triolein hydrolysis assay (Lipstatin); Human pancreatic lipase assay (Orlistat) |
Why This Matters
This data confirms Lipstatin's baseline potency as a valid starting material; procurement decisions should prioritize Lipstatin for semi-synthetic workflows where the target is Orlistat, not for direct in vivo potency optimization.
- [1] Weibel EK, et al. Lipstatin, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity. J Antibiot (Tokyo). 1987;40(8):1081-5. View Source
- [2] Orlistat. DrugBank Accession Number DB01083. View Source
